Structure Elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate Hydrochloride: A Comprehensive Analytical Framework
Structure Elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate Hydrochloride: A Comprehensive Analytical Framework
Executive Summary
The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery[1]. Spirocyclic amines, in particular, have emerged as highly privileged bioisosteres for traditional saturated heterocycles like piperidines and morpholines[2]. This in-depth technical guide provides a rigorous framework for the structural elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2230803-01-5)[3]. By detailing the causality behind specific analytical choices, this whitepaper establishes a self-validating protocol utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the spirocyclic architecture and salt form.
Structural Significance in Modern Medicinal Chemistry
The 6-azaspiro[3.5]nonane scaffold represents a critical structural motif in contemporary medicinal chemistry[4]. Incorporating a cyclobutane ring orthogonally fused to a piperidine ring via a single quaternary carbon (C4) provides several distinct pharmacological advantages:
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Multiparametric Optimization : The inherent 3D geometry projects functional groups across diverse spatial vectors, enabling tighter interactions with target proteins while reducing off-target promiscuity[5][6].
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Physicochemical Enhancement : Replacing a standard piperidine with a spirocyclic equivalent often dramatically improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability against cytochrome P450 (CYP) oxidation[2][7].
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Conformational Restriction : The spiro-fusion locks the piperidine ring into a defined conformation, pre-organizing the methyl carboxylate group at the C7 position for optimal receptor binding[1].
Analytical Strategy & Causality
The structural elucidation of spirocyclic hydrochlorides demands a rigorous, orthogonal approach. A single analytical technique is insufficient to capture both the atomic connectivity and the ionization state of the molecule.
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Why HRMS First? High-Resolution Mass Spectrometry (ESI+) is deployed to establish the exact mass of the organic cation. The causality here is fundamental: before mapping connectivity, one must validate the molecular formula ( C10H18NO2+ ) and confirm that no ester hydrolysis or ring-opening occurred during synthesis or storage[8].
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Why 2D NMR over 1D? 1D 1H and 13C NMR provide the count of chemical environments, but spirocycles possess a quaternary carbon (C4) that acts as an "NMR-silent" bridge in standard COSY experiments. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required. The definitive proof of the spiro[3.5] architecture relies on observing long-range 3JCH couplings across the spiro center[4][9].
Fig 1: Multi-modal analytical workflow for spirocyclic structure elucidation.
Self-Validating Experimental Protocols
Sample Preparation & Matrix Selection
Protocol:
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Weigh 15 mg of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride into a clean vial.
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Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D).
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Transfer to a 5 mm NMR tube, ensuring no particulate matter remains.
Causality & Validation: The selection of DMSO- d6 over D2O or CD3OD is a critical self-validating choice. In protic deuterated solvents, the critical NH2+ protons of the hydrochloride salt rapidly exchange with deuterium, rendering them invisible. By utilizing anhydrous DMSO- d6 , the ion pair is fully solvated without proton exchange, allowing the broad NH2+ signal (~9.0 ppm) to be observed. This confirms the integrity of the hydrochloride salt and proves the sample has not degraded to the free base[4].
High-Resolution Mass Spectrometry (HRMS)
Protocol:
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Dilute a 1 µL aliquot of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.
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Inject into a Q-TOF mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+).
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Calibrate against a known internal standard (e.g., Leucine Enkephalin) to ensure mass accuracy within < 3 ppm.
Causality & Validation: ESI+ is chosen because the basic piperidine nitrogen readily accepts a proton (or is already protonated as the salt). The observation of the [M+H]+ peak validates the intact spirocyclic ester[8].
Multidimensional NMR Spectroscopy
Protocol:
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Acquire standard 1D 1H (400 MHz) and 13C (100 MHz) spectra with relaxation delays ( D1 ) of 2.0s and 3.0s, respectively.
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Acquire a 1H−1H COSY spectrum to trace the isolated spin systems within the cyclobutane and piperidine rings independently.
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Acquire 1H−13C HSQC to assign all directly bonded protons to their respective carbons.
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Acquire 1H−13C HMBC optimized for long-range couplings ( nJCH=8 Hz).
Causality & Validation: The HMBC experiment is the linchpin of this protocol. The cyclobutane protons (H1/H3) and the piperidine protons (H5/H9) belong to isolated spin systems that do not couple in COSY. The structural validation is only achieved when HMBC cross-peaks converge on the quaternary C4 carbon, unequivocally proving the spiro-fusion[9].
Fig 2: Key 2D NMR correlation network establishing the spirocyclic linkage.
Quantitative Data Synthesis
The following tables summarize the expected quantitative analytical data, forming a reference standard for the validation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]+ | C10H18NO2+ | 184.1332 | 184.1335 | +1.6 | 100% (Base Peak) |
| [M+Na]+ | C10H17NO2Na+ | 206.1152 | 206.1150 | -0.9 | 15% |
| Fragment 1 | C8H12N+ | 122.0964 | 122.0966 | +1.6 | 45% (Loss of COOMe) |
Table 2: 1H and 13C NMR Assignments (DMSO- d6 , 400/100 MHz)
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity & Integration | Key HMBC Correlations ( 2J , 3J ) |
| C1, C3 (Cyc) | 29.5 | 1.85 - 2.15 | m, 4H | C2, C4 , C5, C9 |
| C2 (Cyc) | 14.8 | 1.60 - 1.80 | m, 2H | C1, C3, C4 |
| C4 (Spiro) | 40.2 | - | - | - |
| C5 (Pip) | 49.5 | 3.10, 3.25 | d (ABq), 2H | C4 , C7, C9 |
| N6 (Amine) | - | 8.90 - 9.30 | br s, 2H ( NH2+ ) | - |
| C7 (Pip) | 58.4 | 4.15 | dd, 1H | C=O, C5, C8 |
| C8 (Pip) | 24.6 | 1.90 - 2.05 | m, 2H | C4, C7, C9 |
| C9 (Pip) | 31.8 | 1.55 - 1.75 | m, 2H | C4 , C5, C7, C8 |
| C=O (Ester) | 169.2 | - | - | - |
| O- CH3 | 52.8 | 3.72 | s, 3H | C=O |
Conclusion
The structural elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride requires a meticulously designed analytical workflow. By combining the exact mass capabilities of HRMS with the spatial and connectivity mapping of 2D NMR (specifically HMBC), researchers can confidently validate the integrity of this sp3 -rich scaffold. Understanding the causality behind matrix selection (DMSO- d6 ) and sequence prioritization ensures that both the complex spirocyclic core and its pharmaceutically relevant salt form are accurately characterized, accelerating downstream applications in drug discovery.
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2230803-01-5|Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride - BLD Pharm. 3
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